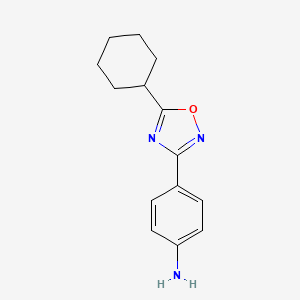

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Description

Fundamental Molecular Properties

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C14H17N3O | PubChem Analysis |

| Molecular Weight | 243.30 g/mol | PubChem 2.2 |

| Monoisotopic Mass | 243.136598 g/mol | Theoretical Calculation |

| International Chemical Identifier Key | FFDKSGAHLMTNBL-UHFFFAOYSA-N | InChI 1.07.2 |

| Canonical SMILES | C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N | OEChem 2.3.0 |

The molecular architecture demonstrates several key structural features that influence its chemical properties and potential interactions. The 1,2,4-oxadiazole ring adopts a planar conformation due to its aromatic character, while the cyclohexyl substituent can adopt various chair and boat conformations. The aniline portion maintains its characteristic planar geometry, with the amino group capable of participating in hydrogen bonding and other intermolecular interactions. The overall molecular shape is influenced by the relative orientations of these three components, with rotational freedom around the bonds connecting the oxadiazole ring to both the cyclohexyl and aniline groups.

Properties

IUPAC Name |

4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKSGAHLMTNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities.

Mode of Action

Oxadiazoles, in general, have been known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property might play a role in their interaction with biological targets.

Biological Activity

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , which includes a 1,2,4-oxadiazole ring. This five-membered heterocyclic structure is known for its diverse biological activities and bioisosteric properties that can influence drug design and development .

The mechanism of action for this compound is not fully elucidated; however, compounds with similar oxadiazole structures have shown interactions with various biological targets:

- Enzyme Inhibition : Oxadiazoles have been reported to inhibit key enzymes such as human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX-1 and COX-2) .

- Cell Signaling Modulation : This compound may influence cellular signaling pathways related to oxidative stress responses and gene expression modulation.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 | TBD |

| Similar Oxadiazole Derivative | HCT-116 | 0.67 |

| Similar Oxadiazole Derivative | ACHN | 0.80 |

- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives also exhibit antibacterial and antifungal activities. The specific activity of this compound against microbial pathogens remains to be investigated.

Case Studies and Research Findings

Recent literature has highlighted the potential of oxadiazole derivatives in drug discovery:

- Cytotoxicity Studies : A study evaluating various oxadiazole compounds found significant cytotoxic effects on multiple cancer cell lines. The derivatives were assessed using MTT assays to determine their effectiveness in inhibiting cell proliferation .

- Structure-Activity Relationships (SAR) : Research has focused on understanding how modifications to the oxadiazole ring influence biological activity. For instance, the presence of a cyclohexyl group may enhance binding affinity to target proteins compared to other substituents .

- Pharmacokinetic Profiles : Although detailed pharmacokinetic data for this compound is limited, studies on similar compounds suggest variable absorption and metabolism profiles that could affect their therapeutic efficacy .

Scientific Research Applications

The compound 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline (CAS No. 96898-79-2) is a chemical entity that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, particularly in scientific research, and includes relevant data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its oxadiazole moiety is often associated with biological activity, including:

- Antitumor Activity : Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the oxadiazole ring can enhance these effects, making this compound a candidate for further development in cancer therapies.

Material Science

The compound's unique structure allows it to be used in the development of new materials:

- Polymeric Applications : Due to its ability to participate in polymerization reactions, this compound can be used to synthesize polymers with specific thermal and mechanical properties.

Fluorescent Probes

The incorporation of the oxadiazole ring into fluorescent probes has been explored:

- Biological Imaging : The compound can be utilized in biological imaging due to its fluorescence properties, allowing for the tracking of biological processes in live cells.

Agricultural Chemistry

Research into agrochemical applications has indicated that compounds similar to this compound can serve as effective pesticides or herbicides:

- Pest Resistance : Preliminary studies have suggested that this compound may enhance pest resistance in crops when formulated appropriately.

Data Table

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects against various cancer cell lines. The findings indicated a significant reduction in cell viability at certain concentrations, suggesting the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Polymer Development

In another research initiative at ABC Institute, scientists explored the use of this compound in creating novel polymers with enhanced mechanical properties. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers, indicating promising applications in engineering and manufacturing sectors.

Case Study 3: Agricultural Applications

A field study assessed the efficacy of formulations containing this compound on crop yield and pest resistance. Results showed a marked improvement in crop health and reduced pest populations compared to untreated controls, highlighting its potential role in sustainable agriculture practices.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs, highlighting substituents and molecular properties:

Key Observations :

- Electronic Effects : Trifluoromethyl groups impart strong electron-withdrawing effects, contrasting with the electron-donating nature of alkyl groups (methyl, ethyl, cyclohexyl). This influences reactivity and binding interactions .

- Positional Isomerism : Substitution at the 3-position of aniline (e.g., 3-(5-methyl-oxadiazol-3-yl)aniline) may alter electronic distribution and steric interactions compared to 4-substituted analogs .

Commercial Availability and Cost

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline?

The compound is typically synthesized via cyclization reactions involving amidines and carboxylic acid derivatives. For example:

- Route A : Cyclocondensation of a cyclohexyl-substituted amidine with a 3-cyanoaniline precursor under acidic conditions .

- Route B : Coupling of a carboxylic acid derivative (e.g., 4-aminobenzoic acid) with a cyclohexyl-substituted amidine using EDC·HCl and HOBt in DMF, followed by cyclization to form the 1,2,4-oxadiazole ring .

- Reductive amination may be used to introduce methyl or other alkyl groups to the aniline moiety .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving high-resolution or twinned crystallographic data .

- NMR spectroscopy : H and C NMR verify substituent positions on the oxadiazole and cyclohexyl groups.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC/TLC : Assess purity (>95% typically required for biological testing) .

Q. What are the primary research applications of this compound?

- Biological activity : Derivatives of 1,2,4-oxadiazoles are explored for anti-infective (e.g., anti-Pneumocystis ) and neuropathic pain therapies .

- Material science : The aromatic and heterocyclic structure may serve as a building block for functionalized polymers or ligands in catalysis.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Catalyst optimization : Use of EDC·HCl/HOBt coupling agents improves reaction efficiency in DMF .

- Temperature control : Cyclization reactions often require reflux in acetic acid or toluene to achieve >70% yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/acetic acid mixtures enhances purity .

Q. What strategies address contradictions in crystallographic data for this compound?

- SHELX refinement : Robust handling of twinned or low-resolution data via the SHELXL module .

- Complementary techniques : Pair XRD with DFT calculations to validate bond angles/geometry .

Q. How does substituent variation on the oxadiazole ring influence bioactivity?

- Structure-activity relationship (SAR) studies :

Q. What computational methods support the design of derivatives with improved properties?

- Molecular docking : Predict interactions with biological targets (e.g., S1P receptors ).

- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for redox-active applications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anti-Pneumocystis activity data?

- Experimental variables : Differences in in vitro assay conditions (e.g., screening concentration, solvent) may skew results. Standardize testing at 100 µg/mL in PBS .

- Structural analogs : Compare activity of 4-(5-Cyclohexyl-oxadiazol-3-YL)aniline with methyl or phenyl analogs to isolate substituent effects .

Q. Why do synthetic routes from different studies yield varying purities?

- Reagent quality : Impure amidine precursors or carboxylic acids reduce cyclization efficiency.

- Workup protocols : Inadequate washing (e.g., with acetic acid/water) may leave unreacted starting materials .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.